molecular formula C11H16N2OS B1275875 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 590355-64-9

2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B1275875
CAS No.: 590355-64-9
M. Wt: 224.32 g/mol
InChI Key: WVSFMQWIZTZQGP-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide is an organic compound with the molecular formula C11H16N2OS. This compound is characterized by a thiophene ring substituted with amino, cyclopropyl, ethyl, and methyl groups, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl and ethyl groups are introduced via alkylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, amines, and sulfoxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl and ethyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-ethylthiophene-3-carboxamide
  • 2-Amino-5-methylthiophene-3-carboxamide
  • N-Cyclopropyl-4-ethylthiophene-3-carboxamide

Uniqueness

2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups on the thiophene ring is particularly rare, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-8-6(2)15-10(12)9(8)11(14)13-7-4-5-7/h7H,3-5,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSFMQWIZTZQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182948
Record name 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590355-64-9
Record name 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590355-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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